molecular formula C20H21ClN4O3 B1192943 4-Chloro-N-((3-(4-methylpiperazine-1-carbonyl)phenyl)carbamoyl)benzamide

4-Chloro-N-((3-(4-methylpiperazine-1-carbonyl)phenyl)carbamoyl)benzamide

Cat. No. B1192943
M. Wt: 400.863
InChI Key: OTPUQDJJEKBVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS-152 is a novel reversible inhibitor of smurf1, directly targeting the catalytic activity of smurf hect domains, significantly blocking auto-ubiquitination and the transfer of ubiquitin from hect domain to the substrates to form isopeptide bond

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting methodologies for producing key intermediates in pharmaceuticals, such as the antileukemic agent imatinib. These synthesis processes involve reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate, among others, to create a variety of benzamide derivatives with potential biological activities (E. Koroleva et al., 2011).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been explored, with some derivatives showing promising antibacterial and antifungal activities. For instance, certain benzimidazole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and antifungal activities comparable to fluconazole (C. Kuş et al., 2009).

Applications in Tuberculosis Treatment

A notable application includes the synthesis of novel derivatives for anti-tubercular scaffolds, with some showing promising activity against Mycobacterium tuberculosis. This research underscores the potential of utilizing ultrasound-assisted synthesis for producing compounds with significant biological activities, including those with non-cytotoxic characteristics against human cancer cell lines, thereby supporting their potential in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).

properties

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.863

IUPAC Name

4-chloro-N-[[3-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]benzamide

InChI

InChI=1S/C20H21ClN4O3/c1-24-9-11-25(12-10-24)19(27)15-3-2-4-17(13-15)22-20(28)23-18(26)14-5-7-16(21)8-6-14/h2-8,13H,9-12H2,1H3,(H2,22,23,26,28)

InChI Key

OTPUQDJJEKBVQM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HS-152;  HS 152;  HS152

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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